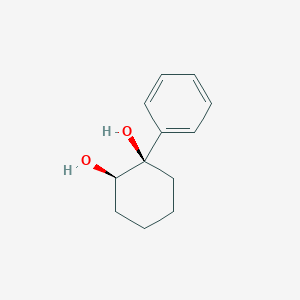

(1R,2R)-1-phenylcyclohexane-1,2-diol

Description

Properties

IUPAC Name |

(1R,2R)-1-phenylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2R)-1-Phenylcyclohexane-1,2-diol: Chemical Properties and Stability for Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties and stability of (1R,2R)-1-phenylcyclohexane-1,2-diol, a chiral diol of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to establish a framework for its effective utilization in synthetic chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound, a vicinal diol, possesses a unique three-dimensional structure that dictates its physical and chemical behavior. The cis-relationship of the two hydroxyl groups on the cyclohexane ring, coupled with the presence of a phenyl group, creates a distinct stereochemical environment that is pivotal to its applications in asymmetric synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][3] |

| Melting Point | 121-123 °C | [1][4] |

| Appearance | White solid | [5] |

| CAS Number | 125132-75-4 | [4] |

The defined melting point range suggests a high degree of purity for the crystalline solid. Its molecular weight and formula are fundamental parameters for stoichiometric calculations in synthetic protocols.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons provide valuable information about the chair conformation of the ring and the relative orientation of the substituents. For a related diol, hydroxyl and aliphatic protons are observed at 2.86 and 4.56 ppm, respectively, with aromatic protons appearing between 7.31–8.23 ppm[6].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring and the cyclohexane ring. The chemical shifts of the carbons bearing the hydroxyl groups are particularly informative. For a similar diol structure, imide and ketone carbons are observed at 163.5, 164, and 192.4 ppm, while aromatic carbons are found between 115.5 and 153.8 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of both free and hydrogen-bonded hydroxyl groups can lead to a more complex band shape. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in the 2800-3100 cm⁻¹ region. For a similar diol, characteristic imide and –OH peaks are observed at 1715, 1386, 717, and 3305 cm⁻¹[6]. An IR spectrum for the related compound 1-phenylcyclohexanol is also available for comparison[7].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight. Fragmentation patterns often involve the loss of water (M⁺ - 18) and other characteristic fragments arising from the cleavage of the cyclohexane ring and the loss of the phenyl group. The NIST WebBook provides a mass spectrum for the trans-isomer of 1-phenylcyclohexane-1,2-diol[8].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for determining the enantiomeric purity of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs are often effective for resolving chiral alcohols and diols[9].

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined empirically.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the diol in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

Chemical Stability and Degradation Pathways

The stability of this compound under various conditions is a critical consideration for its storage, handling, and use in multi-step syntheses.

Stability in Acidic and Basic Conditions

Vicinal diols can undergo specific reactions under acidic or basic conditions.

-

Acid-Catalyzed Rearrangement (Pinacol Rearrangement): In the presence of strong acids, 1,2-diols can undergo a dehydration and rearrangement reaction known as the pinacol rearrangement to form a ketone. For this compound, this would likely involve protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequent migration of either a hydride or the phenyl group would lead to the formation of a more stable carbocation, which upon deprotonation yields a ketone. The stereochemistry of the diol can influence the product distribution. The cis-diol may yield cyclohexanone, while the trans-diol can produce cyclopentanecarbaldehyde[10].

-

Base-Catalyzed Decomposition: While generally more stable under basic conditions than acidic conditions, strong bases at elevated temperatures can promote decomposition. The specific degradation pathways under basic conditions are less well-defined in the literature for this specific diol but could involve oxidation or other base-mediated eliminations. Hydrolysis reactions are generally enhanced by both acids and bases[11][12]. For pharmaceutical formulations, stress testing under 1 N acidic and 1 N basic conditions is recommended to identify potential degradation products[13].

Thermal Stability

The thermal stability of this compound is an important parameter for its use in reactions conducted at elevated temperatures. Thermal decomposition of cyclohexane derivatives often involves C-C bond fission and can lead to a complex mixture of products[14][15]. The thermal decomposition of the related cyclic sulfites of cyclohexane-1,2-diol has been studied, showing that the stereochemistry of the diol influences the reaction products[10].

Oxidative Stability

Vicinal diols are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

-

Oxidative Cleavage: Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the C1-C2 bond of this compound to yield two carbonyl compounds. The specific products would be a dicarbonyl compound, resulting from the opening of the cyclohexane ring.

Experimental Protocol: Oxidative Cleavage

-

Reactants: Dissolve this compound in a suitable solvent (e.g., THF, methanol, or water).

-

Oxidizing Agent: Add a solution of sodium periodate (NaIO₄) or periodic acid (HIO₄) to the diol solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, quench any excess periodate with a reducing agent (e.g., sodium thiosulfate). Extract the product into an organic solvent.

-

Purification: Purify the resulting dicarbonyl compound by column chromatography.

Role in Drug Development and Asymmetric Synthesis

Chiral diols are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals. Their ability to introduce stereocenters with high fidelity is a cornerstone of modern drug development.

Chiral Auxiliaries and Ligands

This compound can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. Additionally, it can serve as a precursor to chiral ligands for asymmetric catalysis, which is crucial for controlling the stereochemistry of reactions[16].

Precursor for Chiral Pharmaceuticals

The vicinal diol functionality is a common motif in many biologically active molecules and can serve as a key intermediate in the synthesis of complex drug targets. Chiral diols are highly valuable molecules in industries such as pharmaceuticals, cosmetics, and agriculture[9]. The development of new antiviral agents often involves the synthesis of carbocyclic nucleoside analogues, where a chiral cyclohexane or cyclohexene ring serves as a scaffold[17][18][19]. The synthesis of certain anticancer agents has also utilized chiral diol derivatives[5][20][21][22][23].

Workflow for Asymmetric Synthesis using a Chiral Diol

Caption: Generalized workflow for asymmetric synthesis using a chiral diol.

Conclusion

This compound is a versatile and valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and the reactivity of its vicinal diol functionality provide a powerful tool for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, stability, and reactivity is paramount for its effective application in the synthesis of novel therapeutic agents. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this important chiral intermediate.

References

-

Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines. Dalton Transactions. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Wang, J., et al. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Antiviral Chemistry & Chemotherapy, 14(1), 31-37. [Link]

-

Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

1,2-Cyclohexanediol, 1-phenyl-, trans-. NIST WebBook. [Link]

-

(1S,2S)-1-Phenylcyclohexane-1,2-diol. PubChem. [Link]

-

(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Chemsrc. [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]

-

1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. CORE. [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0244743). NP-MRD. [Link]

-

Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0169194). NP-MRD. [Link]

-

compared using 13C nmr spectroscopy. A-Level Chemistry. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. PubMed. [Link]

-

Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Cheméo. [Link]

-

Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. [Link]

-

Stereochemical aspect of heating of cyclohexane-1,2-diol. Chemistry Stack Exchange. [Link]

-

HYDROLYSIS. University of Toronto. [Link]

-

Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Hydrolysis in Pharmaceutical Formulations. In-Pre-Post. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]

-

Journal of Thermodynamics & Catalysis. Longdom Publishing. [Link]

-

1,2-Cyclohexanediol, 1-phenyl-, trans-. PubChem. [Link]

-

A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]

-

1,2-Ethanediol, 1-phenyl-. NIST WebBook. [Link]

-

A database of assigned C-13 NMR spectra. University of Chemical Technology and Metallurgy. [Link]

-

KINETICS AND MECHANISM OF BASE HYDROLYSIS OF. Amanote Research. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics. [Link]

-

How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. Reddit. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. PubMed. [Link]

-

Partial 1 H NMR spectra of 1 ([D 12 ]cyclohexane, 400 MHz, 298 K) at different concentrations. ResearchGate. [Link]

Sources

- 1. CAS#:125132-75-4 | (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | Chemsrc [chemsrc.com]

- 2. 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | 125132-75-4 [chemicalbook.com]

- 5. Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum [chemicalbook.com]

- 8. 1,2-Cyclohexanediol, 1-phenyl-, trans- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. web.viu.ca [web.viu.ca]

- 12. longdom.org [longdom.org]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. mdpi.com [mdpi.com]

- 21. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 23. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (1R,2R)-1-Phenylcyclohexane-1,2-diol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of (1R,2R)-1-phenylcyclohexane-1,2-diol in various organic solvents. In the absence of a comprehensive public dataset for this specific molecule, this document emphasizes the foundational principles of solubility and provides detailed, field-proven methodologies for its empirical determination. By elucidating the interplay between molecular structure, solvent properties, and intermolecular forces, this guide equips the user with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical process design. It dictates the choice of reaction solvents, purification strategies, and the feasibility of formulation approaches. This compound, a chiral diol, presents an interesting case study in solubility due to its unique combination of a nonpolar phenyl and cyclohexane backbone with polar hydroxyl groups.[1]

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides the theoretical foundation and practical instruction to empower researchers to determine this crucial parameter.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. These interactions are primarily governed by intermolecular forces.

Molecular Structure of this compound

This compound possesses a molecular formula of C₁₂H₁₆O₂.[3][4] Its structure features:

-

A nonpolar phenyl group: This aromatic ring contributes to van der Waals forces and can participate in π-π stacking interactions.

-

A nonpolar cyclohexane ring: This saturated ring further adds to the hydrophobic character of the molecule.

-

Two hydroxyl (-OH) groups in a trans configuration: These groups are capable of acting as both hydrogen bond donors and acceptors, introducing significant polarity to the molecule.[5]

The interplay between the large nonpolar scaffold and the two polar hydroxyl groups dictates the compound's solubility behavior.

Influence of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the hydroxyl groups in this compound, it is expected to exhibit good solubility in these solvents through the formation of strong hydrogen bonds.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Moderate to good solubility is anticipated in these solvents, though likely less than in polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The large nonpolar phenyl and cyclohexane moieties of the diol suggest some solubility in these solvents, but the polar hydroxyl groups will limit miscibility.

Impact of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. By increasing the temperature, the kinetic energy of the solvent molecules increases, leading to more effective solvation.

Experimental Determination of Solubility

A reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method .[1][6][7] This method involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The logical flow for a comprehensive solubility investigation is depicted below.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol provides a self-validating system for obtaining accurate solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker

-

Syringes and 0.45 µm syringe filters (compatible with the chosen solvent)

-

Volumetric pipettes

-

Evaporating dishes or weighing boats

-

Drying oven

-

Desiccator

-

Analytical balance (readable to at least 0.1 mg)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours). To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove all undissolved particles.[8]

-

-

Quantification (Gravimetric Analysis):

-

Pre-weigh a clean, dry evaporating dish on an analytical balance and record the mass (M₁).

-

Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried residue and record the mass (M₂).

-

Return the dish to the oven for a further hour, cool, and re-weigh. Repeat this process until a constant mass is obtained, ensuring all solvent has been removed.[9][10]

-

-

Calculation:

-

Calculate the mass of the dissolved solid (M_solute) in the aliquot:

-

M_solute = M₂ - M₁

-

-

Calculate the solubility (S) in grams per liter (g/L):

-

S (g/L) = (M_solute / Volume of filtrate used) * 1000

-

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Illustrative Template for Solubility Data of this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Experimental Solubility (g/L) |

| Methanol | Polar Protic | 32.7 | [Experimental Value] |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] |

| Dichloromethane | Nonpolar | 9.1 | [Experimental Value] |

| Toluene | Nonpolar | 2.4 | [Experimental Value] |

| Hexane | Nonpolar | 1.9 | [Experimental Value] |

Conclusion

This guide provides a robust framework for determining and understanding the solubility profile of this compound. By combining a strong theoretical understanding of intermolecular forces with a detailed, practical methodology for experimental determination, researchers can generate the critical data needed for informed decision-making in chemical and pharmaceutical development. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable solubility data.

References

- Talevi, A., & Bellera, C. L. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Rocker Scientific. (n.d.). Total Suspended Solids Tests and Procedure. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemsrc. (2025). (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL. Retrieved from [Link]

-

D_Central_Station. (2023). Visualize graph, diagrams, and proces flows with graphviz.it. Medium. Retrieved from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of Total Suspended Solids (TSS) and Total Volatile Solids (TVS) in Waters of Fresh/Estuarine/Coastal Waters. Retrieved from [Link]

-

Sterlitech Corporation. (2023). Part 1: Introduction to TSS (Total Suspended Solids). Retrieved from [Link]

-

The Coding Couple. (2021). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

-

EBSCO. (n.d.). Gravimetric analysis | Chemistry | Research Starters. Retrieved from [Link]

-

Science Ready. (n.d.). What is Gravimetric Analysis? – HSC Chemistry. Retrieved from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

van der Laken, P. (2020). Visualize graph, diagrams, and proces flows with graphviz.it. Retrieved from [Link]

-

Dare, C. (2021). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8). Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-1-Phenylcyclohexane-1,2-diol. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.

- Vermeire, F. H., & Green, W. H. (2021).

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | 125132-75-4 [chemicalbook.com]

- 4. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S,S)-(+)-1-苯基环己烷-顺式-1,2-二醇 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. protocols.io [protocols.io]

- 9. umces.edu [umces.edu]

- 10. sterlitech.com [sterlitech.com]

Stereochemical Engineering of Chiral Phenylcyclohexane Diol Derivatives: Synthesis, Analysis, and Pharmaceutical Utility

Topic: Stereochemical Engineering of Chiral Phenylcyclohexane Diol Derivatives Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The phenylcyclohexane scaffold serves as a cornerstone in medicinal chemistry, underpinning the structural integrity of analgesics (e.g., Tramadol), antidepressants, and NMDA receptor antagonists. Among these, chiral 1-phenylcyclohexane-1,2-diol and its derivatives represent a specialized class of pharmacophores and chiral auxiliaries. Their utility is defined by the rigid cyclohexane ring, which locks substituents into specific axial or equatorial conformations, thereby governing receptor binding affinity and catalytic stereocontrol.

This technical guide synthesizes the current state of art regarding the asymmetric synthesis, structural analysis, and application of these diols. It moves beyond basic descriptions to analyze the causality of stereoselectivity and provides self-validating protocols for laboratory reproduction.

The Stereochemical Scaffold: Conformation and Rigidity

The chemical value of 1-phenylcyclohexane-1,2-diol lies in its conformational locking. Unlike flexible acyclic diols, the cyclohexane ring adopts a chair conformation. In the 1,2-diol motif derived from 1-phenylcyclohexene:

-

The Phenyl Group: Typically prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~2.8 kcal/mol).

-

The Hydroxyl Groups: Their relative orientation (cis vs. trans) and hydrogen bonding capabilities dictate the molecule's ability to chelate metals or bind active sites.

In asymmetric catalysis, this rigidity allows the diol to transfer chiral information effectively to a substrate, acting as a "stereochemical wall."

Asymmetric Synthetic Methodologies

High-value applications require enantiopure material (>98% ee). Two primary methodologies dominate the field: Chemical Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution.

Chemical Route: Sharpless Asymmetric Dihydroxylation (SAD)

The most direct route to enantiopure 1-phenylcyclohexane-1,2-diol is the oxidation of 1-phenylcyclohexene using the Sharpless AD-mix.

-

Mechanism: The osmium tetroxide (

) catalyst, coordinated with a chiral cinchona alkaloid ligand (DHQ or DHQD), approaches the olefin. The bulky phenyl group on the cyclohexene ring directs the approach of the reagent to the less hindered face. -

Stereocontrol:

-

AD-mix-

(containing (DHQ) -

AD-mix-

(containing (DHQD)

-

-

Causality: The high enantioselectivity arises because the ligand forms a binding pocket that accommodates the phenyl ring preferentially in one orientation, accelerating the reaction for that specific enantiomer (ligand-accelerated catalysis).

Biocatalytic Route: Enzymatic Kinetic Resolution

For "green" process chemistry, lipases are employed to resolve racemic mixtures of the diol or its precursors.

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas sp.[1] lipases.

-

Workflow: The racemic diol is subjected to transesterification with a vinyl ester (acyl donor). The enzyme selectively acylates one enantiomer (usually the

-isomer) while leaving the -

Advantage: Avoids toxic osmium salts; operates at ambient temperature.

Comparative Data: Synthetic Efficiency

The following table summarizes the efficiency of different routes based on literature benchmarks.

| Methodology | Catalyst/Reagent | Primary Product | Yield (%) | Enantiomeric Excess (% ee) | Notes |

| Sharpless AD | AD-mix- | ( | 85-95% | >98% | Direct from alkene; requires toxic Os. |

| Enzymatic Resolution | CAL-B (Immobilized) | ( | 45-50% | >99% | Max theoretical yield is 50% for resolution. |

| Peracid Oxidation | m-CPBA | Racemic trans-diol | 80-90% | 0% | Requires subsequent resolution. |

Experimental Protocol: Sharpless Dihydroxylation of 1-Phenylcyclohexene

Objective: Synthesis of (1S,2S)-1-phenylcyclohexane-1,2-diol. Safety: Osmium tetroxide is volatile and highly toxic (causes blindness). Work in a well-ventilated fume hood using double nitrile gloves.

Materials

-

1-Phenylcyclohexene (1.0 equiv)

-

AD-mix-

(1.4 g per mmol of olefin) -

Methanesulfonamide (1.0 equiv, accelerates hydrolysis)

-

Solvent: t-Butanol / Water (1:1 v/v)

-

Quenching Agent: Sodium sulfite (

)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve AD-mix-

and methanesulfonamide in the t-BuOH/Water mixture. Stir at room temperature until two clear phases form. -

Cooling: Cool the mixture to 0°C. The lower aqueous phase may precipitate salts; this is normal.

-

Addition: Add 1-phenylcyclohexene in one portion. Vigorous stirring is critical to maintain an emulsion, ensuring the hydrophobic olefin contacts the aqueous oxidant.

-

Reaction: Stir at 0°C for 12–24 hours. Monitor via TLC (Silica, Hexane/EtOAc 3:1). The olefin spot should disappear, and a more polar diol spot should appear.

-

Quenching (Critical): While stirring at 0°C, add solid sodium sulfite (1.5 g per mmol olefin). Warm to room temperature and stir for 45 minutes. Mechanism: This reduces the Os(VIII) species to Os(IV) and hydrolyzes the osmate ester to release the diol.

-

Extraction: Extract the mixture with Ethyl Acetate (3x). Wash combined organics with 1M KOH (removes sulfonamide) and brine.

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). -

Validation: Verify structure via

NMR (look for carbinol proton signal at ~3.5-4.0 ppm) and optical rotation.

Pharmaceutical & Catalytic Applications[1][2][3][4][5][6][7][8]

Chiral Ligands in Asymmetric Catalysis

Derivatives of phenylcyclohexane diols are converted into P,N-ligands (Phosphino-oxazolines). These ligands create a chiral pocket around metal centers (Cu, Pd, Ir).

-

Mechanism: The rigidity of the cyclohexane backbone prevents ligand flexibility, ensuring that the metal center retains a fixed geometry.

-

Application: Used in the Copper-catalyzed asymmetric borylation of styryl benzoxazoles (up to 91% yield, 64% ee) and A3 coupling reactions [1].[2]

Biological Activity

The 1-phenylcyclohexane-1,2-diol core exhibits intrinsic biological activity:

-

Antimicrobial: Derivatives have shown activity against S. aureus and E. coli [2].[3][4][5]

-

Antifungal: Activity against Candida albicans has been noted, often comparable to standard antibiotics in specific concentration ranges [2].

-

Pharmacophore: The motif is structurally homologous to the "A-ring" of certain steroids and vitamin D metabolites, making it a valuable intermediate for analog synthesis [3].

Visualizations

Synthetic Workflow Logic

The following diagram illustrates the decision logic for synthesizing the diol based on the starting material and desired purity.

Caption: Decision matrix for the synthesis of enantiopure 1-phenylcyclohexane-1,2-diol.

Stereochemical Mechanism (Sharpless AD)

This diagram depicts the ligand-accelerated mechanism where the chiral ligand dictates the facial selectivity.

Caption: Mechanistic flow of Sharpless Asymmetric Dihydroxylation showing ligand-induced stereocontrol.

References

-

University College Dublin (UCD). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (Accessed 2026). [Link]

-

CABI Digital Library. Cyclohexane and its functionally substituted derivatives: Antimicrobial Activity. [Link]

-

ResearchGate. Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation. [Link]

-

NIST Chemistry WebBook. 1,2-Cyclohexanediol, 1-phenyl-, trans-. [Link][6]

-

PubChem. (1S,2S)-1-Phenylcyclohexane-1,2-diol Compound Summary. [Link][7]

-

Royal Society of Chemistry. Enantiomerically pure cyclohexanols and cyclohexane-1,2-diol derivatives... A facile enzymatic route. [Link][1][8]

Sources

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 3. Making sure you're not a bot! [drs.nio.res.in]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 | CID 11412875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enantiomerically pure cyclohexanols and cyclohexane-1,2-diol derivatives; chiral auxiliaries and substitutes for (–)-8-phenylmenthol. A facile enzymatic route - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Safety Data Sheet and Toxicity of (1R,2R)-1-Phenylcyclohexane-1,2-diol

Introduction

(1R,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol of interest in synthetic organic chemistry, potentially serving as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. As with any chemical substance, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring safe handling in a research and development setting and for assessing its viability in drug development pipelines. This guide provides a comprehensive overview of the available safety and toxicological information for this compound. Due to the limited publicly available data for this specific stereoisomer, this document will also address data gaps and provide a framework for its toxicological assessment by drawing comparisons with structurally related compounds.

Physicochemical Properties

A foundational aspect of a compound's safety profile is its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential physical hazards.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | [1][2] |

| Molecular Weight | 192.25 g/mol | [1] |

| CAS Number | 125132-75-4 | [1][2][3] |

| Melting Point | 121-123 °C | [1][2] |

| Boiling Point | 322.7 °C at 760 mmHg | [1] |

| Flash Point | 153.7 °C | [1] |

| Density | 1.179 g/cm³ | [1] |

| Appearance | Solid |

Safety Data Sheet (SDS) Analysis and Hazard Identification

Based on the available data and the SDS of structurally similar compounds such as 1-phenylcyclohexanol, the following potential hazards should be considered until specific data is available:

-

Acute Toxicity: While no data exists for the target compound, related compounds like 1-phenylcyclohexanol are harmful if swallowed.[5]

-

Skin Irritation: Similar compounds can cause skin irritation.[5]

-

Eye Irritation: May cause serious eye irritation or damage.[5]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or powder.[5]

It is important to note that these are potential hazards based on related structures, and the actual hazard profile of this compound may differ.

Toxicological Profile: Knowns and Inferences

Direct toxicological studies on this compound are scarce in peer-reviewed literature. However, insights can be gleaned from studies on related compounds.

Metabolism

The metabolism of a compound is a critical determinant of its toxicity. Phase I and Phase II metabolic pathways can detoxify a substance or, in some cases, bioactivate it to a more toxic metabolite.[6]

A study on the in vitro metabolism of 1-phenyl-1-cyclohexene, a related compound, identified 1-phenylcyclohexane-1,2-diol as a minor metabolite.[7] This suggests that the diol can be formed endogenously in biological systems exposed to the parent cyclohexene. The formation of the diol likely proceeds via an epoxide intermediate, a common metabolic pathway for cyclic alkenes.

The primary routes of metabolism for xenobiotics like this often involve oxidation by cytochrome P450 enzymes (Phase I), followed by conjugation reactions such as glucuronidation or sulfation (Phase II) to increase water solubility and facilitate excretion.[6][8]

Caption: Potential metabolic pathways for this compound.

Pharmacological and Toxicological Activity

Given the presence of hydroxyl groups, the compound has the potential to participate in hydrogen bonding, which could influence its interaction with biological macromolecules. The phenyl and cyclohexane moieties contribute to its lipophilicity, which will affect its absorption and distribution.

Recommended Safety Precautions and Handling

Given the lack of comprehensive safety data, a conservative approach to handling this compound is recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

In Case of Skin Contact: Immediately wash with soap and plenty of water.[5]

-

In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Proposed Framework for Toxicological Evaluation

For a compound with limited toxicological data, a tiered approach to testing is often employed. The following outlines a logical progression of studies to characterize the toxicity of this compound.

Caption: Tiered workflow for toxicological evaluation of a novel compound.

Experimental Protocols

Protocol 1: Ames Test for Mutagenicity

-

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Prepare various concentrations of this compound.

-

In separate experiments, with and without a metabolic activation system (S9 fraction from rat liver), incubate the test compound with different Salmonella strains (e.g., TA98, TA100, TA1535, TA1537).

-

Plate the bacteria on a minimal histidine medium.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

-

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of the compound.

-

Methodology:

-

Use a single sex of rodents (usually females, as they are often slightly more sensitive).

-

Administer a single oral dose of the compound to one animal at a starting dose level.

-

Observe the animal for up to 14 days for signs of toxicity and mortality.

-

If the animal survives, the next animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level.

-

Continue this sequential dosing until the criteria for stopping the test are met.

-

The LD50 is then calculated using maximum likelihood methods.

-

Conclusion

This compound is a compound for which a complete safety and toxicological profile is not yet publicly available. The existing data on its physicochemical properties, combined with information from structurally related compounds, allows for a preliminary hazard assessment and the establishment of prudent handling practices. For researchers and drug development professionals, it is crucial to treat this and other under-characterized compounds with caution. The provided framework for toxicological evaluation offers a systematic approach to generating the necessary data to perform a comprehensive risk assessment. As the use of this compound in research and development potentially grows, it is hoped that more definitive toxicological studies will be conducted and published.

References

-

(R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | Chemsrc. (n.d.). Retrieved from [Link]

-

Martin, B. R., Bailey, B. B., Awaya, H., May, E. L., & Narasimhachari, N. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Drug Metabolism and Disposition, 10(6), 685–689. Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, February 23). Retrieved from [Link]

-

(1S,2S)-1-Phenylcyclohexane-1,2-diol | C12H16O2 - PubChem. (n.d.). Retrieved from [Link]

-

Toxicological Review for Cyclohexane (CAS No. 110-82-7) (PDF). (n.d.). Retrieved from [Link]

-

1,2-Cyclohexanediol, 1-phenyl-, trans- | C12H16O2 | CID 520292 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of 1-Phenylcyclohexane-1,2-diol cis- (CAS 4912-59-8) - Cheméo. (n.d.). Retrieved from [Link]

-

Novel arylindane diols as sustainable primary antioxidants from lignin - RSC Publishing. (n.d.). Retrieved from [Link]

-

Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques - MDPI. (2021, May 25). Retrieved from [Link]

-

The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (n.d.). Retrieved from [Link]

-

Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed. (n.d.). Retrieved from [Link]

-

Metabolism of macrocyclic drugs - Hypha Discovery Blogs. (2023, July 5). Retrieved from [Link]

-

CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl - ester, branched and linear (DINX)”1 - Consumer Product Safety Commission. (2018, August 8). Retrieved from [Link]

Sources

- 1. CAS#:125132-75-4 | (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | Chemsrc [chemsrc.com]

- 2. (R,R)-(-)-1-PHENYLCYCLOHEXANE-CIS-1,2-DIOL | 125132-75-4 [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. (R,R)-(−)-1-Phenylcyclohexane-cis-1,2-diol | CAS 125132-75-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. echemi.com [echemi.com]

- 6. longdom.org [longdom.org]

- 7. In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Utilizing (1R,2R)-1-Phenylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of (1R,2R)-1-Phenylcyclohexane-1,2-diol in Asymmetric Synthesis

This compound is a C₂-symmetric chiral diol that has emerged as a valuable scaffold in the field of enantioselective synthesis. Its rigid cyclohexane backbone, coupled with the stereodirecting influence of the phenyl group and the vicinal diol functionality, provides a well-defined chiral environment essential for inducing high levels of stereoselectivity in a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this versatile chiral building block, offering detailed protocols and insights into its use as a chiral auxiliary and as a precursor to sophisticated chiral ligands. The strategic placement of its functional groups allows for the effective transfer of chirality in numerous reaction classes, making it a molecule of significant interest for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

I. Synthesis of this compound and its Derivatives

The accessibility of enantiomerically pure this compound is a critical first step for its application in asymmetric synthesis. A highly effective method for its preparation involves the asymmetric dihydroxylation of 1-phenylcyclohexene. Furthermore, the diol can be selectively functionalized to generate derivatives with tailored properties for specific catalytic applications.

Protocol 1: Asymmetric Dihydroxylation of 1-Phenylcyclohexene

This protocol outlines the synthesis of (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol via Sharpless asymmetric dihydroxylation, a reliable method for the stereoselective formation of vicinal diols.

Reaction Scheme:

Materials:

-

1-Phenylcyclohexene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred mixture of AD-mix-β (1.4 g per 1 mmol of olefin) in tert-butanol and water (1:1, 10 mL per 1.4 g of AD-mix-β) at room temperature, add methanesulfonamide (1 equivalent).

-

Cool the resulting mixture to 0 °C and add 1-phenylcyclohexene (1 equivalent) dropwise.

-

Stir the reaction vigorously at 0 °C for 24 hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure diol.

Expected Outcome:

This procedure typically yields the desired this compound in high chemical yield and excellent enantiomeric excess (>95% ee).

Protocol 2: Synthesis of (1R,2R)-2-(tert-Butyldiphenylsilyloxy)cyclohexanol

This protocol details the synthesis of a monosilylated derivative of the target diol, which can serve as a valuable intermediate for further transformations or as a chiral auxiliary itself. The method involves a Shi asymmetric epoxidation followed by a regioselective reduction.

Workflow Diagram:

Caption: Synthesis of a Monosilylated Chiral Diol Derivative.

Materials:

-

1-(tert-Butyldiphenylsilyloxy)cyclohexene

-

Shi catalyst (fructose-derived ketone)

-

Oxone (potassium peroxymonosulfate)

-

Potassium carbonate

-

Acetonitrile

-

Dimethoxymethane

-

Borate buffer

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Tris(hydroxymethyl)aminomethane (for quenching)

-

Pentane

-

Ethyl acetate

Procedure:

-

Shi Asymmetric Epoxidation:

-

In a round-bottom flask, dissolve 1-(tert-butyldiphenylsilyloxy)cyclohexene (1 equivalent) in a mixture of acetonitrile and dimethoxymethane.

-

Add the Shi catalyst (0.3 equivalents) and potassium carbonate (5.8 equivalents) to the solution.

-

Cool the mixture to 0 °C and add a solution of Oxone (1.38 equivalents) in borate buffer dropwise over 1 hour.

-

Stir the reaction at 0 °C for 2 hours.

-

Upon completion, extract the mixture with pentane. The pentane extracts containing the silyloxy epoxide can be used directly in the next step.

-

-

Stereospecific Reduction:

-

To the ice-cold pentane extracts from the previous step, add a 1.0 M solution of borane-THF complex (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Carefully quench the reaction with an aqueous solution of tris(hydroxymethyl)aminomethane.

-

Extract the mixture with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield pure (1R,2R)-2-(tert-butyldiphenylsilyloxy)cyclohexanol.

-

Quantitative Data Summary:

| Entry | Silyl Enol Ether | Product | Yield (2 steps) | ee (%) |

| 1 | 1-(tert-Butyldiphenylsilyloxy)cyclohexene | (1R,2R)-2-(tert-Butyldiphenylsilyloxy)cyclohexanol | 91% | 93% |

II. Application as a Chiral Auxiliary in Diastereoselective Reactions

The C₂-symmetric diol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The phenyl group provides a significant steric bias, effectively shielding one face of the reactive intermediate.

Representative Protocol 1: Asymmetric Diels-Alder Reaction

Logical Workflow:

Caption: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary.

Materials:

-

This compound

-

Crotonaldehyde (or other α,β-unsaturated aldehyde)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Cyclopentadiene (freshly cracked)

-

Lewis Acid (e.g., TiCl₄, Et₂AlCl)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Chiral Acetal (Dienophile):

-

To a solution of this compound (1 equivalent) and crotonaldehyde (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the chiral acetal by flash chromatography.

-

-

Diels-Alder Reaction:

-

Dissolve the chiral acetal (1 equivalent) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

-

Add the Lewis acid (e.g., 1.1 equivalents of TiCl₄) dropwise and stir for 15 minutes.

-

Add freshly cracked cyclopentadiene (3 equivalents) and stir the reaction at -78 °C for 3-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Warm to room temperature and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify the crude product by flash chromatography to obtain the diastereomerically enriched cycloadduct.

-

-

Auxiliary Cleavage:

-

The chiral auxiliary can be removed under acidic conditions (e.g., aqueous HCl in THF) to yield the enantiomerically enriched product and recover the chiral diol.

-

III. Derivatization into Chiral Ligands for Asymmetric Catalysis

The true power of this compound is realized when it is converted into more complex chiral ligands. The two hydroxyl groups provide convenient handles for the introduction of phosphine, amine, or other coordinating moieties, leading to a wide array of bidentate ligands for transition metal catalysis.

Representative Protocol 2: Synthesis of a Chiral Diphosphinite Ligand and its Application in Asymmetric Hydrogenation

This protocol is representative of the synthesis of chiral diphosphinite ligands from chiral diols and their application in rhodium-catalyzed asymmetric hydrogenation. Such ligands, often referred to as "Phebox" type ligands when derived from amino alcohols, are highly effective in a range of asymmetric transformations.

Workflow for Ligand Synthesis and Catalysis:

Caption: From Chiral Diol to Asymmetric Hydrogenation.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi)

-

Chlorodiphenylphosphine

-

Tetrahydrofuran (THF, anhydrous)

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Methyl α-acetamidoacrylate (or other prochiral olefin)

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

Synthesis of the Chiral Diphosphinite Ligand:

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-BuLi (2.2 equivalents) dropwise and allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to -78 °C and add chlorodiphenylphosphine (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the crude ligand by flash chromatography or recrystallization.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, charge a Schlenk flask with the chiral diphosphinite ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1 mol%).

-

Add degassed methanol and stir for 20 minutes to form the catalyst solution.

-

In a separate flask, dissolve the prochiral olefin (e.g., methyl α-acetamidoacrylate) in degassed methanol.

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Place the reaction mixture in an autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction at room temperature until complete conversion is observed (monitored by GC or TLC).

-

Carefully vent the autoclave, and concentrate the reaction mixture. The enantiomeric excess of the product can be determined by chiral GC or HPLC.

-

Expected Performance of Related Ligands:

| Substrate | Ligand Type | Solvent | H₂ Pressure (atm) | ee (%) |

| Methyl α-acetamidoacrylate | Chiral Diphosphine | MeOH | 1 | >99 |

| Methyl α-acetamidocinnamate | Chiral Diphosphine | MeOH | 1 | >99 |

Conclusion and Future Outlook

This compound represents a powerful and versatile platform for the development of new chiral auxiliaries and ligands for enantioselective synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chiral scaffold. The ease of its synthesis and the modularity of its derivatization open up a vast chemical space for the design of novel catalytic systems. Future research will undoubtedly focus on expanding the library of ligands derived from this diol and applying them to a broader range of asymmetric transformations, further solidifying its position as a valuable tool in the synthesis of complex, enantiomerically pure molecules.

References

- Kattner, L. (2022). Novel approach to A-ring synthon for Pd-catalyzed synthesis of 1α-hydroxylated vitamin D metabolites. Journal of Steroid Biochemistry and Molecular Biology.

-

Lim, S. M., Hill, N., & Myers, A. G. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Journal of the American Chemical Society, 131(17), 5763-5765. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]

- Zhang, X. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 149-198). Elsevier.

Mastering Stereocontrol: A Guide to the Application of (1R,2R)-1-Phenylcyclohexane-1,2-diol as a Chiral Auxiliary

Introduction: The Quest for Chirality and the Role of Auxiliaries

In the landscape of modern organic synthesis, particularly within drug development and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The synthesis of enantiomerically pure compounds is, therefore, a paramount objective. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic guides that are covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] After exerting their influence, these auxiliaries are cleaved and can often be recovered, making them a cost-effective and reliable strategy for asymmetric synthesis.

Among the diverse array of chiral auxiliaries, those possessing C₂-symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment.[2] (1R,2R)-1-Phenylcyclohexane-1,2-diol is a C₂-symmetric diol that has emerged as a versatile and effective chiral auxiliary. Its rigid cyclohexane backbone and the strategically positioned phenyl group create a well-defined steric environment that can effectively shield one face of a reactive intermediate, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the practical application of this compound, offering detailed protocols and mechanistic insights for its use in key asymmetric transformations.

Synthesis of the Chiral Auxiliary: this compound

The accessibility of a chiral auxiliary in high enantiomeric purity is a prerequisite for its widespread application. Fortunately, this compound can be reliably synthesized in excellent yield and enantiomeric excess via the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This method is robust, scalable, and utilizes commercially available reagents.

Protocol 1: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol

This protocol is adapted from a well-established procedure in Organic Syntheses, a testament to its reliability and reproducibility.

Reaction Scheme:

Materials:

-

1-Phenylcyclohexene

-

AD-mix-β

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butyl alcohol (t-BuOH)

-

Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) in a 1:1 mixture of t-BuOH and H₂O (5 mL of each per 1 mmol of alkene) at room temperature, add 1-phenylcyclohexene (1 equivalent).

-

Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture will typically change color from orange-red to a lighter yellow.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of sodium sulfite (1.5 g per 1 mmol of alkene).

-

Stir the mixture for an additional 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude diol as a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol in high yield (>90%) and high enantiomeric excess (>98% ee).

Core Application: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[3] By employing a chiral auxiliary, the inherent diastereoselectivity of this reaction can be harnessed to achieve high levels of enantioselectivity. This compound can be used to form a chiral acetal with an α,β-unsaturated aldehyde, which then serves as a chiral dienophile.

Mechanism of Stereocontrol

The C₂-symmetric nature of the diol auxiliary creates a chiral pocket around the dienophile. The bulky phenyl group on the cyclohexane ring effectively blocks one face of the dienophile, forcing the incoming diene to approach from the less sterically hindered face. Coordination of a Lewis acid to the carbonyl oxygen of the dienophile further rigidifies the transition state, enhancing the facial selectivity.

Diagram: Proposed Transition State for Diels-Alder Reaction

Caption: Workflow for an asymmetric Diels-Alder reaction.

Protocol 2: Asymmetric Diels-Alder Reaction of a Chiral Acrylate Acetal

This protocol is a representative procedure based on established methodologies for similar C₂-symmetric diol auxiliaries.[4]

Step A: Formation of the Chiral Dienophile

-

To a solution of this compound (1.0 eq) and acrolein dimethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the chiral acrylate acetal.

Step B: Diels-Alder Cycloaddition

-

Dissolve the chiral acrylate acetal (1.0 eq) and cyclopentadiene (3.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq, 1.0 M in DCM) dropwise.

-

Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purification by flash column chromatography will yield the major diastereomer.

Application in Asymmetric Alkylation

The diastereoselective alkylation of enolates is a cornerstone of stereoselective C-C bond formation.[5] By forming a chiral ketal from a ketone and this compound, the resulting enolate can be alkylated with high diastereoselectivity.

Protocol 3: Diastereoselective Alkylation of a Chiral Ketal

This protocol is a generalized procedure and may require optimization for specific substrates.

Step A: Formation of the Chiral Ketal

-

Follow a similar procedure to Protocol 2, Step A, using a ketone (e.g., cyclohexanone) instead of acrolein dimethyl acetal.

Step B: Enolate Formation and Alkylation

-

Dissolve the chiral ketal (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C to form the lithium enolate.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product and purify by flash column chromatography.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters.[6] The Mukaiyama aldol reaction, which utilizes a silyl enol ether, is particularly well-suited for asymmetric catalysis using chiral auxiliaries.[2][7]

Protocol 4: Asymmetric Mukaiyama Aldol Reaction

This is a representative protocol that would likely afford good diastereoselectivity.

Step A: Formation of the Chiral Acetal of the Aldehyde

-

Follow a similar procedure to Protocol 2, Step A, using the desired aldehyde (e.g., isobutyraldehyde) to form the chiral acetal.

Step B: Lewis Acid-Mediated Aldol Addition

-

Dissolve the chiral aldehyde acetal (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.1 eq) and stir for 15 minutes.

-

Add the silyl enol ether (e.g., the silyl enol ether of acetone, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract with DCM, wash with brine, dry, and concentrate.

-

Analyze the diastereoselectivity of the crude product and purify by chromatography.

Cleavage and Recovery of the Chiral Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the mild and efficient removal of the auxiliary without racemization of the newly formed stereocenter. For acetal- and ketal-based auxiliaries, acidic hydrolysis is the most common method.

Protocol 5: Hydrolytic Cleavage of the Chiral Auxiliary

-

Dissolve the purified diastereomeric product in a mixture of THF and 1 M aqueous HCl (e.g., a 4:1 mixture).

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

The aqueous layer can be extracted further with ethyl acetate to recover the this compound.

-

The organic layers containing the product are combined, washed with brine, dried, and concentrated. The product can be further purified by chromatography.

Table 1: Summary of Representative Applications and Expected Outcomes

| Reaction Type | Substrate Class | Key Reagents | Expected Diastereoselectivity |

| Diels-Alder | α,β-Unsaturated Aldehydes | Cyclopentadiene, TiCl₄ | High (often >90:10) |

| Alkylation | Ketones | LDA, Alkyl Halides | Moderate to High |

| Aldol (Mukaiyama) | Aldehydes | Silyl Enol Ethers, BF₃·OEt₂ | Moderate to High |

Conclusion and Future Outlook

This compound stands as a valuable and effective chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis, rigid C₂-symmetric structure, and the predictable stereochemical outcomes it imparts make it an attractive choice for researchers in both academic and industrial settings. The protocols outlined in this guide provide a solid foundation for the application of this auxiliary in the synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the development and application of robust chiral auxiliaries like this compound will undoubtedly remain a cornerstone of modern synthetic chemistry.

References

- Mukaiyama, T. (1970s). The Mukaiyama aldol reaction.

- Richter, H. J. (1981). A study of chiral acetals with C2 axial symmetry. Thesis.

- Enders, D., et al. (Early 1980s). Alkylation of aza metallo enolates.

- Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society.

- Various Authors. (n.d.). 2.

- Various Authors. (n.d.). Asymmetric Synthesis. Course Notes.

- Mahrwald, R. (1999).

- Ghosh, A. K., et al. (Various). New Asymmetric Synthesis Research. Purdue University.

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

- Various Authors. (n.d.). 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.

- Reeves, C. M., & Stoltz, B. M. (n.d.).

-

Hartwig Group. (n.d.). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. The Hartwig Group. [Link]

- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews.

-

Gademann, K., et al. (2012). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[2][8]-allylic alcohol transposition. Chemical Science.

-

Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. [Link]

- Various Authors. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo‑C2‑Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. ACS Omega.

- Guiry, P. J., et al. (2020). A New Paradigm for the Asymmetric Diels-Alder Reaction. UCD Research Repository.

- Anderson, J. C., et al. (2003). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry.

- Yamamoto, H., et al. (n.d.). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. Chemistry LibreTexts.

-

University of York. (n.d.). Asymmetric Synthesis. Course Notes. [Link]

- Du, H., et al. (2024). Stereoselective Hydrosilylation of 1,2-Diketones Catalyzed by Chiral Frustrated Lewis Pairs.

- Superchi, S., et al. (n.d.). Monobenzylethers of (R,R)-1,2-Diphenylethane-1,2-diol as a Possible Alternative to Cyclohexyl-Based Chiral Auxiliaries in the Stereoselective Reduction of α-Ketoesters.

- Lütz, S., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media.

- Schaus, S. E., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules.

-

Krische, M. J., et al. (2012). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[2][8]-allylic alcohol transposition. Chemical Science.

- Grubbs, R. H., & Giudici, T. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society.

- Various Authors. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]

- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]